2-Hydroxypropyl nortadalafil

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R,8R)-2-(1,3-benzodioxol-5-yl)-6-(2-hydroxypropyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O5/c1-13(28)10-26-11-21(29)27-18(24(26)30)9-16-15-4-2-3-5-17(15)25-22(16)23(27)14-6-7-19-20(8-14)32-12-31-19/h2-8,13,18,23,25,28H,9-12H2,1H3/t13?,18-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGRCGCUDAOLEEX-QMWSHBGFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CN1CC(=O)N2[C@@H](C1=O)CC3=C([C@H]2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701347612 | |

| Record name | (6R,12aR)-6-(1,3-Benzodioxol-5-yl)-2-(2-hydroxypropyl)-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353020-85-5 | |

| Record name | 2-Hydroxypropyl nortadalafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1353020855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6R,12aR)-6-(1,3-Benzodioxol-5-yl)-2-(2-hydroxypropyl)-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-HYDROXYPROPYL NORTADALAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PBI9RRK02V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Hydroxypropyl nortadalafil chemical structure and properties

An In-Depth Technical Guide to 2-Hydroxypropyl nortadalafil

This guide provides a comprehensive technical overview of this compound, a synthetic analog of the phosphodiesterase type 5 (PDE5) inhibitor, tadalafil. It is intended for researchers, scientists, and drug development professionals, offering insights into its chemical identity, properties, analytical characterization, and the scientific context of its emergence.

Introduction: The Rise of Tadalafil Analogs

Tadalafil, the active pharmaceutical ingredient in Cialis®, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme primarily found in the corpus cavernosum of the penis and the pulmonary vasculature.[1][2] Its mechanism of action involves preventing the degradation of cyclic guanosine monophosphate (cGMP), thereby promoting smooth muscle relaxation and vasodilation. This pharmacological effect has made it a cornerstone in the treatment of erectile dysfunction (ED) and pulmonary arterial hypertension.[1][3]

In recent years, a significant number of structurally similar but unapproved tadalafil analogs have been identified as illegal adulterants in dietary supplements and so-called "herbal" remedies for sexual enhancement.[4][5][6] These clandestine analogs pose a considerable public health risk, as their pharmacological and toxicological profiles are largely uncharacterized.[5] this compound is one such analog, first identified during routine screenings of "libido enhancer" dietary supplements.[7][8] It is a derivative of nortadalafil, which is the N-desmethyl metabolite of tadalafil.[1][9] This guide will delve into the known scientific details of this compound.

Chemical Structure and Physicochemical Properties

The defining structural feature of this compound is the substitution of the N-methyl group on the piperazinedione ring of tadalafil with a 2-hydroxypropyl group.[7] This modification maintains the core tetracyclic pyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione scaffold essential for PDE5 inhibition, while altering the compound's polarity and steric profile.

Chemical Identity

The formal chemical identity of this compound is established by its systematic IUPAC name and various chemical identifiers. The stereochemistry, (6R, 12aR), is critical for its biological activity and is inherited from the parent tadalafil structure.[9][10]

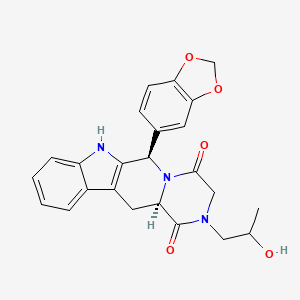

Caption: Figure 1: Chemical Structure of this compound.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| IUPAC Name | (6R,12aR)-6-(1,3-Benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-2-(2-hydroxypropyl)pyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione | [10] |

| Molecular Formula | C₂₄H₂₃N₃O₅ | [10][11] |

| Molecular Weight | 433.46 g/mol | [10][12] |

| CAS Number | 1353020-85-5 | [10][12] |

| Canonical SMILES | CC(CN1CC(=O)N2CC3=C([C@H]2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36)O | [10] |

| InChIKey | YGRCGCUDAOLEEX-QMWSHBGFSA-N | [10] |

Physicochemical Data

The physicochemical properties of a compound are critical for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for developing analytical methods. The data available for this compound is primarily predicted or derived from its identification in supplement matrices.

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | Off-White to Pale Beige Solid | [12] |

| Melting Point | >247°C (decomposes) | [12] |

| Boiling Point (Predicted) | 731.3 ± 60.0 °C | [12] |

| Density (Predicted) | 1.51 ± 0.1 g/cm³ | [12] |

| pKa (Predicted) | 14.47 ± 0.20 | [12] |

| Solubility | DMSO (Slightly), Methanol (Slightly, Heated, Sonicated) | [12] |

Proposed Synthesis Pathway

While specific synthetic procedures for this compound are not published in peer-reviewed literature, a logical and efficient synthesis can be proposed based on established methods for creating N-substituted tadalafil analogs.[9][13][14] The most direct route involves the N-alkylation of nortadalafil (N-desmethyl tadalafil).

Causality of Experimental Choices: This pathway is chosen for its high efficiency and specificity. Nortadalafil serves as a readily accessible key intermediate. The use of propylene oxide or a 2-hydroxypropyl halide allows for the direct introduction of the desired side chain. The choice of a polar aprotic solvent like DMF facilitates the SN2 reaction, while a non-nucleophilic base is used to deprotonate the secondary amine of nortadalafil without competing in the alkylation.

Caption: Figure 2: Proposed workflow for the synthesis of this compound.

Step-by-Step Proposed Protocol

-

Deprotonation: Dissolve Nortadalafil (1 equivalent) in anhydrous dimethylformamide (DMF). Add a mild, non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5-2.0 equivalents). Stir the mixture at room temperature for 30-60 minutes to ensure complete deprotonation of the piperazinedione nitrogen.

-

Alkylation: Add the alkylating agent, either propylene oxide or 1-bromo-2-propanol (1.2 equivalents), to the reaction mixture.

-

Reaction: Heat the mixture to 60-80°C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

-

Quenching and Extraction: After cooling to room temperature, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate (EtOAc).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Analytical Characterization

The identification and structural elucidation of this compound in seized dietary supplements have been accomplished using a combination of powerful analytical techniques.[7][15] These methods are essential for regulatory enforcement and quality control.

Caption: Figure 3: Standard workflow for the identification and confirmation of unknown analogs.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV or Photodiode Array (PDA) detection is the primary tool for screening, quantifying, and isolating tadalafil analogs from complex matrices.[5][16][17][18]

-

Protocol: HPLC-PDA Analysis

-

Sample Preparation: Extract approximately 1 gram of the homogenized supplement powder with 50 mL of 70% methanol in an ultrasonic bath for 30 minutes.[5] Centrifuge and filter the supernatant through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[18]

-

Mobile Phase: Isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[18][19]

-

Flow Rate: 1.0 mL/min.[18]

-

Detection: PDA detector scanning for a UV maximum around 280-290 nm, characteristic of the tadalafil chromophore.[18]

-

-

Analysis: The retention time of this compound will differ from tadalafil, typically eluting earlier due to the increased polarity from the hydroxyl group. For isolation, fractions corresponding to the unknown peak are collected.[7]

-

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS or LC-Q-TOF/MS), provides definitive mass information, which is crucial for identifying unknown compounds.[19][20]

-

Protocol: LC-MS Analysis

-

Ionization: Utilize Electrospray Ionization (ESI) in positive mode, as the tertiary amines in the structure are readily protonated.

-

Mass Detection:

-

Full Scan: Acquire full scan mass spectra to identify the protonated molecular ion [M+H]⁺. For this compound, this ion appears at an m/z of 434.[7] The accurate mass measurement from a high-resolution instrument like a Q-TOF can be used to determine the elemental composition (C₂₄H₂₄N₃O₅ for the protonated ion).[7][15]

-

Tandem MS (MS/MS): Fragment the precursor ion (m/z 434) to obtain a characteristic fragmentation pattern. The fragmentation will be similar to tadalafil, with key product ions corresponding to the loss of the benzodioxole moiety and fragments of the core structure.[20] This provides structural confirmation.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for unambiguous structure elucidation. It was the key technique that confirmed the identity of the side chain as a 2-hydroxypropyl group rather than other isomers like a 3-hydroxypropyl group.[7][21][22][23]

-

Protocol: NMR Analysis

-

Sample Preparation: Dissolve the isolated and purified compound in a suitable deuterated solvent, such as DMSO-d₆, which is effective for tadalafil and its analogs.[21][23]

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the tetracyclic core, and, most importantly, the 2-hydroxypropyl side chain. This will include a doublet for the methyl group, a multiplet for the methine proton adjacent to the hydroxyl group, and diastereotopic protons for the methylene group attached to the nitrogen.

-

¹³C NMR & 2D NMR: Carbon-13 and two-dimensional NMR experiments (like COSY and HSQC) are used to confirm the connectivity of all atoms in the molecule, definitively placing the hydroxyl group on the second carbon of the propyl chain.[15]

-

Biological Activity and Implications

As a close structural analog of tadalafil, this compound is presumed to act as a PDE5 inhibitor.[9][12] The core molecular scaffold required for binding to the active site of the PDE5 enzyme is retained.

Caption: Figure 4: The role of a PDE5 inhibitor in the nitric oxide/cGMP pathway.

However, the specific potency (IC₅₀ value) and selectivity of this compound against PDE5 and other phosphodiesterase isoforms (e.g., PDE6 in the retina, PDE11 in skeletal muscle) have not been reported in the scientific literature. The modification of the N-substituent can alter these properties, potentially leading to a different side-effect profile compared to the approved drug, tadalafil. The presence of an uncharacterized, pharmacologically active substance in consumer products represents a serious health risk, as consumers are unaware of its presence, proper dosage, or potential interactions with other medications.[5]

Conclusion

This compound is a clear example of the ongoing challenge posed by the illegal adulteration of dietary supplements. While its chemical structure and properties have been well-characterized through advanced analytical techniques, its pharmacological and toxicological profiles remain largely unknown. This technical guide consolidates the available scientific information, providing a foundational resource for researchers in forensic chemistry, drug discovery, and regulatory science who may encounter this and other novel psychoactive substances. Further research into the specific biological activity of such analogs is crucial for fully understanding the public health risks they present.

References

-

Chemical Name : 2-Hydroxypropyl-d6 Nortadalafil - Pharmaffiliates . Pharmaffiliates. Available from: [Link]

-

Venhuis, B. J., & de Kaste, D. (2012). Detection of a tadalafil analogue as an adulterant in a dietary supplement for erectile dysfunction . Journal of Pharmaceutical and Biomedical Analysis, 63, 1-5. Available from: [Link]

-

Park, H. J., Jeong, K. H., Chang, M. I., Choi, D. M., Hong, M. K., & Kim, S. J. (2013). Identification of a new tadalafil analogue found in a dietary supplement . Food Additives & Contaminants: Part A, 30(11), 1839-1844. Available from: [Link]

-

Identification of a new tadalafil analogue found in a dietary supplement - ResearchGate . ResearchGate. Available from: [Link]

-

Identification of a new tadalafil analogue found in a dietary supplement - Semantic Scholar . Semantic Scholar. Available from: [Link]

-

Lee, J. H., Lee, J. H., Park, H. J., & Kim, S. J. (2015). Identification of a new tadalafil analogue in commercial dietary supplements: isopropylnortadalafil . Food Additives & Contaminants: Part A, 32(5), 659-664. Available from: [Link]

-

This compound | C24H23N3O5 | CID 112500532 - PubChem . National Center for Biotechnology Information. Available from: [Link]

-

Toomey, V. M., Glover, B. P., & Dunn, J. D. (2012). Isolation and structural characterization of two tadalafil analogs found in dietary supplements . Journal of Pharmaceutical and Biomedical Analysis, 60, 113-118. Available from: [Link]

-

Kern, S. E., Le, H., & Dunn, J. D. (2015). Isolation and structural characterization of a new tadalafil analog (2-hydroxyethylnortadalafil) found in a dietary supplement . Journal of Pharmaceutical and Biomedical Analysis, 102, 353-358. Available from: [Link]

-

Li, W., Liu, H., & Wang, J. (2015). Quantitative 1H-NMR Method for the Determination of Tadalafil in Bulk Drugs and its Tablets . Molecules, 20(7), 12114-12124. Available from: [Link]

-

Reviewing analytical methods for detection and determination of tadalafil . IntechOpen. Available from: [Link]

-

Lee, H. W., Ji, H. Y., Lee, H. W., Kim, Y. H., Lee, H. S., & Kim, J. H. (2017). Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study . Journal of Pharmaceutical Investigation, 47(3), 257-264. Available from: [Link]

-

El-Gindy, A., Emara, S., & Shaaban, H. (2014). Stability-indicating methods for determination of tadalafil in presence of its degradation product . Analytical Chemistry, an Indian Journal, 14(9), 351-362. Available from: [Link]

-

A review of analytical methods for estimation of Tadalafil in pharmaceutical formulations . ResearchGate. Available from: [Link]

- CN103232451A - Simple preparation process of tadalafil - Google Patents. Google Patents.

-

Kaczor, A. A., Godyń, J., Perkowski, P. A., & Matosiuk, D. (2019). Diketopiperazine-Based, Flexible Tadalafil Analogues: Synthesis, Crystal Structures and Biological Activity Profile . Molecules, 24(18), 3343. Available from: [Link]

-

S. L. T., & M. S. (2014). RP-HPLC-PDA method development and validation for the analysis of Tadalafil in bulk, pharmaceutical dosage forms and in-vitro . International Journal of Pharmacy and Pharmaceutical Sciences, 7(1), 223-228. Available from: [Link]

-

(PDF) Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study - ResearchGate . ResearchGate. Available from: [Link]

-

Shah, J., Shah, P., & Sanyal, M. (2012). Quantitation of tadalafil in human plasma using a sensitive and rapid LC-MS/MS method for a bioequivalence study . Journal of the Association of Arab Universities for Basic and Applied Sciences, 12(1), 31-38. Available from: [Link]

- CN107973796B - Preparation method of tadalafil isomer - Google Patents. Google Patents.

-

Balayssac, S., Trefi, S., Gilard, V., Malet-Martino, M., Delsuc, M. A., & Martino, R. (2008). Analysis of illegally manufactured formulations of tadalafil (Cialis) by 1H NMR, 2D DOSY 1H NMR and Raman spectroscopy . Journal of Pharmaceutical and Biomedical Analysis, 47(2), 362-369. Available from: [Link]

-

Wang, J., Wang, Q., & Li, W. (2022). Isolation and characterization of a novel tadalafil analogue adulterant, N-cyclohexyl nortadalafil, in a dietary supplement . Journal of Pharmaceutical and Biomedical Analysis, 220, 115003. Available from: [Link]

-

(PDF) Quantitative H-NMR Method for the Determination of Tadalafil in Bulk Drugs and its Tablets - ResearchGate . ResearchGate. Available from: [Link]

Sources

- 1. Buy Nortadalafil | 171596-36-4 [smolecule.com]

- 2. acikerisim.afsu.edu.tr [acikerisim.afsu.edu.tr]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Detection of a tadalafil analogue as an adulterant in a dietary supplement for erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Identification of a new tadalafil analogue found in a dietary supplement | Semantic Scholar [semanticscholar.org]

- 7. Isolation and structural characterization of two tadalafil analogs found in dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ovid.com [ovid.com]

- 9. benchchem.com [benchchem.com]

- 10. This compound | C24H23N3O5 | CID 112500532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fda.gov.tw [fda.gov.tw]

- 12. This compound | 1353020-85-5 [chemicalbook.com]

- 13. CN103232451A - Simple preparation process of tadalafil - Google Patents [patents.google.com]

- 14. mdpi.com [mdpi.com]

- 15. Isolation and structural characterization of a new tadalafil analog (2-hydroxyethylnortadalafil) found in a dietary supplement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tsijournals.com [tsijournals.com]

- 17. researchgate.net [researchgate.net]

- 18. japsonline.com [japsonline.com]

- 19. Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Quantitation of tadalafil in human plasma using a sensitive and rapid LC-MS/MS method for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Quantitative 1H-NMR Method for the Determination of Tadalafil in Bulk Drugs and its Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Analysis of illegally manufactured formulations of tadalafil (Cialis) by 1H NMR, 2D DOSY 1H NMR and Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

2-Hydroxypropyl Nortadalafil: Elucidating the Mechanism of Action as a Phosphodiesterase-5 Inhibitor

An In-Depth Technical Guide

Executive Summary

2-Hydroxypropyl nortadalafil is a structural analogue of tadalafil, a well-established phosphodiesterase type 5 (PDE5) inhibitor. It has been identified as an unapproved pharmaceutical ingredient in various consumer products, necessitating a thorough understanding of its pharmacological activity.[1][2] This guide provides a detailed examination of the presumed mechanism of action of this compound as a PDE5 inhibitor. By leveraging the extensive research on its parent compound, tadalafil, we will deconstruct the molecular interactions and signaling pathways involved. This document details the foundational biochemistry of the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) pathway, explains the principles of competitive PDE5 inhibition, and presents robust, field-proven experimental protocols for the in-vitro characterization of this and similar compounds. The objective is to equip researchers with the foundational knowledge and practical methodologies required to scientifically evaluate the potency, selectivity, and functional consequences of novel tadalafil analogues.

Introduction: An Uncharacterized Tadalafil Analogue

This compound is a derivative of nortadalafil (demethyl tadalafil), which itself is an analogue of tadalafil (Cialis®).[3][4][5] Its chemical structure, with a molecular formula of C24H23N3O5, clearly indicates its relationship to the β-carboline class of PDE5 inhibitors.[6] The presence of this compound in dietary supplements marketed for sexual enhancement is a significant public health concern, as such unapproved ingredients have not undergone rigorous evaluation for safety, efficacy, or purity.[7][8][9]

The primary therapeutic target for this class of compounds is phosphodiesterase type 5 (PDE5), an enzyme critical to the regulation of smooth muscle tone in specific tissues.[10][11] Understanding the precise mechanism of action of this compound is crucial for predicting its physiological effects, potential therapeutic applications, and adverse reaction profile. This guide will operate on the well-founded hypothesis that its mechanism mirrors that of tadalafil, acting as a competitive inhibitor of PDE5.

| Compound Identification | |

| IUPAC Name | (2R,8R)-2-(1,3-benzodioxol-5-yl)-6-(2-hydroxypropyl)-3,6,17-triazatetracyclo[8.7.0.0³,⁸.0¹¹,¹⁶]heptadeca-1(10),11,13,15-tetraene-4,7-dione[6] |

| Molecular Formula | C24H23N3O5[6] |

| Molecular Weight | 433.46 g/mol [4] |

| Parent Compound | Tadalafil, Nortadalafil[3][4] |

| Presumed Target | Phosphodiesterase Type 5 (PDE5)[5][12] |

The Core Signaling Pathway: Nitric Oxide and cGMP-Mediated Vasodilation

To comprehend the action of a PDE5 inhibitor, one must first understand the physiological pathway it modulates. In tissues such as the penile corpus cavernosum and the pulmonary vasculature, smooth muscle relaxation is predominantly controlled by the nitric oxide (NO) signaling cascade.[13][14]

-

Initiation by Nitric Oxide (NO): In response to neural stimulation (e.g., sexual arousal), NO is released from endothelial cells and nerve endings.[14][15]

-

Activation of Soluble Guanylate Cyclase (sGC): NO diffuses into adjacent smooth muscle cells, where it binds to and activates the enzyme soluble guanylate cyclase (sGC).[11][16]

-

Synthesis of cGMP: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) into cyclic guanosine monophosphate (cGMP).[16][17]

-

Signal Transduction by cGMP: cGMP acts as a crucial second messenger. Its accumulation leads to the activation of cGMP-dependent protein kinase (PKG), which in turn phosphorylates several downstream targets.[11] This phosphorylation cascade results in a decrease in intracellular calcium concentrations, causing smooth muscle relaxation (vasodilation).[17]

-

Signal Termination by PDE5: The vasodilatory signal is terminated by the PDE5 enzyme, which selectively hydrolyzes the phosphodiester bond in cGMP, converting it to the inactive guanosine monophosphate (GMP).[15][18] This action restores the contracted state of the smooth muscle.

Mechanism of Action: Competitive Inhibition of Phosphodiesterase-5

This compound is presumed to function as a competitive inhibitor of PDE5, a mechanism well-established for tadalafil and other drugs in its class.[10][19] The molecular structure of these inhibitors contains a heterocyclic double-ring system that is analogous to the purine ring of cGMP.[19] This structural mimicry allows the inhibitor to bind to the same catalytic site on the PDE5 enzyme that cGMP would normally occupy.

By competitively occupying this active site, the inhibitor prevents PDE5 from accessing and hydrolyzing cGMP.[15] The direct consequence is a reduction in the rate of cGMP degradation. This inhibition allows cGMP to accumulate within the cell, thereby amplifying and prolonging the signal for smooth muscle relaxation and vasodilation initiated by NO.[20] It is critical to note that PDE5 inhibitors do not initiate this process; they enhance a pre-existing physiological signal, which is why sexual stimulation is required for them to be effective in treating erectile dysfunction.[13][15]

Experimental Protocol: In Vitro Characterization of PDE5 Inhibition

To validate the mechanism and quantify the inhibitory potency of this compound, a robust in vitro enzymatic assay is required. The Fluorescence Polarization (FP) assay is a widely accepted, high-throughput method for this purpose.[21][22]

Objective:

To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human PDE5A1.

Principle:

This assay measures the hydrolysis of a fluorescently labeled cGMP substrate (e.g., FAM-cGMP). When the small FAM-cGMP is hydrolyzed by PDE5, the resulting FAM-GMP is captured by a larger binding agent. This change in molecular size leads to a measurable shift in the polarization of emitted light, which is proportional to enzyme activity.[21]

Materials and Reagents:

-

Recombinant Human PDE5A1 enzyme

-

FAM-Cyclic-3′,5′-GMP (fluorescent substrate)

-

PDE Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)

-

Binding Agent (e.g., phosphate-binding nanoparticles)

-

Test Compound: this compound

-

Positive Control: Tadalafil or Sildenafil

-

Vehicle Control: Dimethyl sulfoxide (DMSO)

-

96-well or 384-well black, low-volume microplates

-

Microplate reader with fluorescence polarization capabilities

Step-by-Step Methodology:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for testing (e.g., 10-point, 3-fold dilution starting from 50 µM).

-

Prepare identical dilutions for the positive control (Tadalafil).

-

-

Assay Plate Setup:

-

Add a small volume (e.g., 2 µL) of each compound dilution, positive control, and DMSO-only vehicle to designated wells of the microplate.

-

Include "no enzyme" blank wells containing only buffer for background correction.

-

-

Enzyme Incubation:

-

Dilute the PDE5A1 enzyme stock to the desired working concentration in cold PDE Assay Buffer. The optimal concentration should be determined empirically to yield a robust signal window.

-

Add the diluted PDE5A1 enzyme solution to all wells except the "no enzyme" blanks.

-

Incubate the plate for 15 minutes at room temperature.

-

Causality Check: This pre-incubation step allows the test compound to bind to the enzyme before the substrate is introduced, ensuring an accurate measurement of inhibition.

-

-

Reaction Initiation:

-

Prepare the FAM-cGMP substrate solution by diluting it in PDE Assay Buffer.

-

Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Incubate the plate for 60 minutes at 37°C. The incubation time should be within the linear range of the reaction.

-

-

Reaction Termination and Detection:

-

Stop the reaction by adding the Binding Agent to all wells.

-

Incubate for an additional 30-60 minutes at room temperature to allow the binding to stabilize.

-

Read the fluorescence polarization (in millipolarization units, mP) on the microplate reader.

-

Data Analysis:

-

Calculate Percent Inhibition: Use the following formula for each compound concentration: % Inhibition = 100 * (1 - (mP_sample - mP_blank) / (mP_control - mP_blank))

-

mP_sample: Reading from the well with the test compound.

-

mP_blank: Average reading from "no enzyme" wells.

-

mP_control: Average reading from DMSO-only wells (representing 100% enzyme activity).

-

-

Determine IC50 Value:

-

Plot the Percent Inhibition against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic (sigmoidal dose-response) curve.

-

The IC50 is the concentration of the inhibitor that produces 50% inhibition of enzyme activity.

-

Comparative Pharmacology and Selectivity

The therapeutic efficacy and side-effect profile of a PDE5 inhibitor are defined not only by its potency (IC50) but also by its selectivity against other PDE isozymes.[13][14] Tadalafil, for instance, is highly selective for PDE5.[23]

| Parameter | Tadalafil | Nortadalafil | This compound |

| PDE5 IC50 | ~1-5 nM[12][24] | Not Reported (Presumed Potent)[3] | To Be Determined |

| Pharmacological Class | PDE5 Inhibitor[10] | PDE5 Inhibitor[25] | Presumed PDE5 Inhibitor |

| Half-Life | ~17.5 hours[14][19] | Not Reported | To Be Determined |

| Selectivity Profile | High for PDE5; moderate for PDE11. Low for PDE6.[14][19] | Not Reported | To Be Determined |

The Importance of Selectivity:

-

PDE6: This isozyme is found in the retina. Inhibition of PDE6 by compounds like sildenafil can lead to visual disturbances, such as a bluish tinge to vision.[14] Tadalafil's high selectivity over PDE6 minimizes this side effect.[23]

-

PDE11: This isozyme is found in the testes and prostate. Tadalafil inhibits PDE11 to some extent, though the clinical significance of this remains under investigation.[19]

Characterizing the inhibitory activity of this compound against a panel of PDE isozymes (PDE1, PDE6, PDE11, etc.) is a critical next step to predict its potential for off-target effects.

Conclusion and Future Directions

Based on its structural homology to tadalafil and nortadalafil, this compound is presumed to act as a competitive inhibitor of the PDE5 enzyme. This mechanism involves blocking the degradation of cGMP, thereby enhancing the NO-mediated signaling pathway that leads to smooth muscle relaxation and vasodilation. While this provides a strong theoretical framework, it is not a substitute for empirical data.

The presence of this and other uncharacterized analogues in consumer products underscores the urgent need for rigorous scientific investigation.[1][7] The protocols and principles outlined in this guide provide a clear roadmap for the definitive characterization of this compound's pharmacological profile. Determining its IC50 for PDE5 and its selectivity against other PDE isozymes are essential first steps in assessing its potential biological activity and associated health risks.

References

-

PDE5 Inhibitors - StatPearls - NCBI Bookshelf - NIH. (n.d.). Retrieved January 15, 2026, from [Link]

-

Coward, R. M., & Carson, C. C. (2008). Tadalafil in the treatment of erectile dysfunction. Therapeutics and Clinical Risk Management, 4(6), 1315–1330. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 112500532, this compound. Retrieved January 15, 2026, from [Link]

-

Wikipedia contributors. (2023, December 28). CGMP-specific phosphodiesterase type 5. In Wikipedia, The Free Encyclopedia. Retrieved January 15, 2026, from [Link]

-

Wikipedia contributors. (2024, January 10). PDE5 inhibitor. In Wikipedia, The Free Encyclopedia. Retrieved January 15, 2026, from [Link]

-

Abadi, A. H., et al. (2006). Synthesis of Novel Tadalafil Analogues and their Evaluation as Phosphodiesterase Inhibitors and Anticancer Agents. Archiv der Pharmazie, 339(5), 229-236. [Link]

-

Tucker, J., et al. (2018). Unapproved Pharmaceutical Ingredients Included in Dietary Supplements Associated With US Food and Drug Administration Warnings. JAMA Network Open, 1(6), e183337. [Link]

-

Szałaj, N., et al. (2021). Diketopiperazine-Based, Flexible Tadalafil Analogues: Synthesis, Crystal Structures and Biological Activity Profile. Molecules, 26(11), 3297. [Link]

-

Wikipedia contributors. (2024, January 12). Tadalafil. In Wikipedia, The Free Encyclopedia. Retrieved January 15, 2026, from [Link]

-

Das, A., et al. (2015). Role of cGMP Signaling and Phosphodiesterase-5 inhibitors in Cardioprotection. Current Cardiology Reviews, 11(2), 155–162. [Link]

-

ResearchGate. (n.d.). (PDF) Unapproved Pharmaceutical Ingredients Included in Dietary Supplements Associated With US Food and Drug Administration Warnings. Retrieved January 15, 2026, from [Link]

-

F1000Research. (2019). Developing a phosphodiesterase-5 inhibitor assay to detect counterfeit drugs. Retrieved January 15, 2026, from [Link]

-

urology-textbook.com. (n.d.). Phosphodiesterase-5-Inhibitors: Mechanism, Adverse Effects, Contraindications and Dosing. Retrieved January 15, 2026, from [Link]

-

Xu, Y., et al. (2016). Isolation and characterization of a tadalafil analogue, N-cyclopentyl nortadalafil in health supplement. Journal of Pharmaceutical and Biomedical Analysis, 118, 209-215. [Link]

-

National Institutes of Health. (2018). Unapproved Pharmaceutical Ingredients Included in Dietary Supplements Associated With US Food and Drug Administration Warnings. Retrieved January 15, 2026, from [Link]

-

Andersson, K. E. (2018). PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery. British Journal of Pharmacology, 175(13), 2554-2565. [Link]

-

ResearchGate. (n.d.). An overview of the synthetic routes to tadalafil and its analogues. Retrieved January 15, 2026, from [Link]

-

El-Gamal, M. I., et al. (2022). Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties. Pharmaceuticals, 15(9), 1133. [Link]

-

Lin, C. S., et al. (2006). The novel functions of cGMP-specific phosphodiesterase 5 and its inhibitors in carcinoma cells and pulmonary/cardiovascular vessels. Annual Review of Pharmacology and Toxicology, 46, 357-382. [Link]

-

PhRMA. (2024). More oversight needed of unapproved medicines that threaten patients' health. Retrieved January 15, 2026, from [Link]

-

Annual Reviews. (2023). Beyond Erectile Dysfunction: cGMP-Specific Phosphodiesterase 5 Inhibitors for Other Clinical Disorders. Retrieved January 15, 2026, from [Link]

-

MDPI. (2024). Phosphodiesterase Type 5 Inhibitors in Male Reproduction: Molecular Mechanisms and Clinical Implications for Fertility Management. Retrieved January 15, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. Retrieved January 15, 2026, from [Link]

-

GoodRx. (n.d.). Tadalafil (Cialis): Uses, Side Effects, Alternatives & More. Retrieved January 15, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of related substances and metabolite of tadalafil, a PDE-5 inhibitor. Retrieved January 15, 2026, from [Link]

-

Patsnap Synapse. (2024). What are cGMP-PDE inhibitors and how do they work? Retrieved January 15, 2026, from [Link]

-

Hims. (n.d.). PDE5 Inhibitors: Types, How They Work, & More. Retrieved January 15, 2026, from [Link]

-

U.S. Pharmacist. (2018). Hundreds of Supplements Have Undeclared, Potentially Harmful Ingredients. Retrieved January 15, 2026, from [Link]

-

MDPI. (2024). The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. Retrieved January 15, 2026, from [Link]

Sources

- 1. Unapproved Pharmaceutical Ingredients Included in Dietary Supplements Associated With US Food and Drug Administration Warnings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound (Mixture of Diastereomers) [lgcstandards.com]

- 5. This compound | 1353020-85-5 [chemicalbook.com]

- 6. This compound | C24H23N3O5 | CID 112500532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Unapproved Pharmaceutical Ingredients Included in Dietary Supplements Associated With US Food and Drug Administration Warnings - PMC [pmc.ncbi.nlm.nih.gov]

- 8. More oversight needed of unapproved medicines that threaten patients’ health | PhRMA [phrma.org]

- 9. uspharmacist.com [uspharmacist.com]

- 10. PDE5 inhibitor - Wikipedia [en.wikipedia.org]

- 11. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nortadalafil - Creative Enzymes [creative-enzymes.com]

- 13. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Tadalafil - Wikipedia [en.wikipedia.org]

- 15. urology-textbook.com [urology-textbook.com]

- 16. Role of cGMP Signaling and Phosphodiesterase-5 inhibitors in Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 17. What are cGMP-PDE inhibitors and how do they work? [synapse.patsnap.com]

- 18. cGMP-specific phosphodiesterase type 5 - Wikipedia [en.wikipedia.org]

- 19. Tadalafil in the treatment of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 20. hims.com [hims.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 23. apexbt.com [apexbt.com]

- 24. mdpi.com [mdpi.com]

- 25. apexbt.com [apexbt.com]

Pharmacological profile of tadalafil analogs like 2-Hydroxypropyl nortadalafil

An In-depth Technical Guide to the Pharmacological Profile of Tadalafil Analogs: The Case of 2-Hydroxypropyl nortadalafil

Introduction

Tadalafil stands as a cornerstone in the therapeutic landscape for erectile dysfunction (ED), benign prostatic hyperplasia (BPH), and pulmonary arterial hypertension (PAH).[1][2][3][4] Its clinical success is rooted in its function as a potent and highly selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme critical to the regulation of smooth muscle tone.[2] The defining pharmacological feature of tadalafil is its prolonged duration of action, with a half-life of approximately 17.5 hours, which distinguishes it from other drugs in its class like sildenafil and vardenafil.[1]

The exploration of tadalafil analogs, such as nortadalafil and its derivatives like this compound, is driven by several key objectives in drug discovery and development. These include the pursuit of compounds with modified pharmacokinetic profiles, enhanced selectivity to minimize off-target effects, and the exploration of novel intellectual property. This compound is a derivative of nortadalafil, the primary demethylated metabolite of tadalafil.[5][6] While nortadalafil itself is a potent PDE5 inhibitor, this compound is primarily classified as a research chemical, and its detailed pharmacological profile is not as extensively documented as the parent compound.[7][8] This guide will dissect the foundational pharmacology of tadalafil as a benchmark, explore the characteristics of its analogs, and provide detailed experimental frameworks for their evaluation.

Core Mechanism of Action: The NO/cGMP/PDE5 Pathway

The therapeutic effects of tadalafil and its analogs are mediated through the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling cascade. This pathway is fundamental to vasodilation, the process of smooth muscle relaxation that leads to increased blood flow.

-

Initiation by Sexual Stimulation : In the context of erectile function, sexual stimulation triggers the release of NO from nerve endings and endothelial cells in the corpus cavernosum of the penis.[9]

-

Activation of Soluble Guanylate Cyclase (sGC) : NO diffuses into adjacent smooth muscle cells and binds to the heme moiety of soluble guanylate cyclase (sGC), activating the enzyme.

-

Synthesis of cGMP : Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[9]

-

Smooth Muscle Relaxation : cGMP acts as a second messenger, activating protein kinase G (PKG). This leads to the phosphorylation of several downstream targets, resulting in a decrease in intracellular calcium concentrations and causing smooth muscle relaxation. This relaxation of the arteries in the corpus cavernosum allows for a rapid inflow of blood, leading to an erection.[9][10]

-

Signal Termination by PDE5 : The action of cGMP is terminated by its hydrolysis to the inactive 5'-GMP, a reaction catalyzed by PDE5.[2][11]

-

Inhibition by Tadalafil Analogs : Tadalafil and its analogs are competitive inhibitors that bind to the catalytic site of PDE5.[12] By blocking the degradation of cGMP, these compounds enhance and prolong the NO-driven, stimulation-dependent smooth muscle relaxation and vasodilation.[1][2][9]

Caption: The NO/cGMP signaling pathway and the inhibitory action of Tadalafil analogs on PDE5.

Pharmacological Profile of Tadalafil: The Reference Compound

Understanding the profile of tadalafil is essential for contextualizing the properties of its analogs. Tadalafil's distinction lies in its pharmacokinetics and high selectivity for PDE5 over other phosphodiesterase isoforms.

Potency and Selectivity

Tadalafil is highly potent, with an IC₅₀ (half-maximal inhibitory concentration) for PDE5 in the low nanomolar range.[3] Its selectivity is a key aspect of its safety profile.

-

PDE6: Tadalafil is over 700 times more selective for PDE5 than for PDE6, the PDE isoform found in the retina.[12] This high selectivity is why tadalafil is associated with a significantly lower incidence of vision abnormalities compared to sildenafil, which has a greater inhibitory effect on PDE6.[12][13]

-

PDE11: Tadalafil does inhibit PDE11 more than sildenafil or vardenafil.[1] PDE11 is expressed in tissues such as skeletal muscle, the prostate, and the testes. Inhibition of PDE11 has been suggested as a possible cause for the myalgia (muscle pain) and back pain reported as side effects, although the exact physiological role of PDE11 is not fully understood.[13]

Pharmacokinetics

The pharmacokinetic profile of tadalafil underpins its clinical utility, particularly its option for once-daily dosing.[12]

-

Absorption: It is readily absorbed after oral administration, with the time to maximum plasma concentration (Tmax) occurring at approximately 2 hours. Food does not significantly affect its rate or extent of absorption.[2][10]

-

Distribution: Tadalafil is widely distributed into tissues.

-

Metabolism: It is metabolized primarily by the hepatic enzyme cytochrome P450 3A4 (CYP3A4).[2][12] The major metabolite is methylcatechol glucuronide, which is significantly less potent than the parent drug.[12]

-

Excretion: Tadalafil is excreted predominantly as metabolites, with about two-thirds in the feces and one-third in the urine.[12]

-

Half-Life: Its most notable feature is a long terminal half-life of 17.5 hours, which provides a therapeutic window of up to 36 hours.[1][12]

| Parameter | Value | Clinical Significance |

| PDE5 IC₅₀ | ~2 nM | High potency for the target enzyme.[3] |

| Selectivity | PDE5/PDE6: >700-fold | Low incidence of visual side effects.[12] |

| **Half-life (t₁/₂) ** | 17.5 hours | Long duration of action (up to 36 hours), allowing for on-demand and once-daily dosing.[1] |

| Tₘₐₓ | ~2 hours | Time to peak plasma concentration. |

| Metabolism | CYP3A4 | Potential for drug-drug interactions with CYP3A4 inhibitors or inducers.[2] |

Profile of Tadalafil Analogs: Nortadalafil and this compound

Nortadalafil (Demethyl Tadalafil)

Nortadalafil is the N-demethylated analog of tadalafil. It is a key active metabolite and has been identified as an adulterant in some herbal supplements. As a highly selective PDE5 inhibitor itself, its pharmacological activity is significant.[6] It serves as the parent structure for further modifications, such as the synthesis of this compound.[5]

This compound

This compound is a derivative of nortadalafil where a 2-hydroxypropyl group is attached to the nitrogen atom of the piperazinedione ring.[7][14]

-

Chemical Structure: C₂₄H₂₃N₃O₅[14]

-

Status: It is primarily available as a research chemical and analytical standard.[8]

-

Pharmacological Data: Specific, publicly available data on the IC₅₀, selectivity profile, and pharmacokinetics of this compound are limited. As a structural analog, it is presumed to act as a PDE5 inhibitor, but its relative potency and selectivity compared to tadalafil or nortadalafil would require dedicated experimental evaluation using the protocols outlined below. The addition of the hydroxypropyl group can be expected to alter its physicochemical properties, such as solubility and lipophilicity, which would, in turn, influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Experimental Protocols for Pharmacological Characterization

To establish a comprehensive pharmacological profile for a tadalafil analog like this compound, a series of standardized in vitro and in vivo experiments are required.

Protocol 1: In Vitro PDE5 Inhibition Assay

Objective: To determine the potency (IC₅₀) of the test compound against the human PDE5 enzyme.

Methodology: This assay measures the enzymatic conversion of cGMP to GMP.

-

Reagents and Materials:

-

Recombinant human PDE5A1 enzyme.

-

Test compound (e.g., this compound) dissolved in DMSO.

-

Tadalafil (as a positive control).

-

Assay buffer (e.g., Tris-HCl with MgCl₂).

-

³H-cGMP (radiolabeled substrate).

-

Snake venom nucleotidase (converts ³H-GMP to ³H-guanosine).

-

Scintillation cocktail and anion-exchange resin.

-

-

Procedure:

-

Prepare serial dilutions of the test compound and tadalafil in the assay buffer.

-

In a 96-well plate, add the PDE5 enzyme to each well containing the assay buffer.

-

Add the diluted test compound or control to the wells and incubate for a pre-determined time (e.g., 15 minutes) at 30°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding ³H-cGMP substrate and incubate for a specific duration (e.g., 30 minutes).

-

Stop the reaction by adding snake venom nucleotidase, which will digest the ³H-GMP product.

-

Add an anion-exchange resin slurry, which binds the unreacted ³H-cGMP.

-

Centrifuge the plate to pellet the resin.

-

Transfer the supernatant (containing the ³H-guanosine product) to a scintillation plate, add scintillation fluid, and measure radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Protocol 2: In Vivo Pharmacokinetic (PK) Study

Objective: To determine key pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC, t₁/₂) of the test compound in an animal model (e.g., Sprague-Dawley rats).

Methodology: This involves administering the compound to animals and measuring its concentration in plasma over time.

-

Animal Dosing and Sampling:

-

Acclimate male Sprague-Dawley rats for at least one week.

-

Divide animals into groups for different routes of administration (e.g., oral gavage (PO) and intravenous (IV)).

-

Administer a single dose of the test compound (e.g., 5 mg/kg PO).

-

Collect blood samples (e.g., via tail vein) at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose) into heparinized tubes.

-

Centrifuge the blood samples to separate the plasma and store at -80°C until analysis.

-

-

Bioanalytical Method (HPLC-MS/MS):

-

Sample Preparation: Perform protein precipitation by adding a solvent like acetonitrile to the plasma samples. Centrifuge to pellet the proteins.

-

Chromatography: Inject the supernatant onto an HPLC system equipped with a suitable column (e.g., C18) to separate the analyte from plasma components.

-

Mass Spectrometry: Detect and quantify the analyte using a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

-

Data Analysis: Use software to plot plasma concentration versus time. Perform non-compartmental analysis to calculate PK parameters like Cₘₐₓ, Tₘₐₓ, Area Under the Curve (AUC), and half-life (t₁/₂).

-

Caption: A typical experimental workflow for an in vivo pharmacokinetic study.

Conclusion and Future Perspectives

Tadalafil remains a highly effective and well-characterized PDE5 inhibitor, distinguished by its long half-life and favorable selectivity profile. The study of its analogs, including nortadalafil and derivatives like this compound, is a logical extension of research in this field. While this compound is established as a chemical entity, its full pharmacological profile—potency, selectivity, and pharmacokinetics—awaits comprehensive characterization through rigorous experimental evaluation. Such studies are crucial to determine if these structural modifications offer any therapeutic advantages or altered properties compared to the parent compound. The future of PDE5 inhibitor research may focus on developing analogs with even greater selectivity, tailored pharmacokinetic profiles for specific indications beyond ED, or novel mechanisms that could benefit patient populations who are non-responsive to current therapies.[15]

References

-

Wikipedia. Tadalafil. [Link]

-

Bohrium. PDE5 inhibitors: An original access to novel potent arylated analogues of tadalafil. [Link]

-

Coward, R. M., & Carson, C. C. (2008). Tadalafil in the treatment of erectile dysfunction. Therapeutics and Clinical Risk Management, 4(6), 1315–1330. [Link]

-

Karabakan, M., et al. (2016). Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors using combination of molecular modeling approaches, molecular fingerprint-based virtual screening protocols and structure-based pharmacophore development. Journal of Molecular Graphics and Modelling, 65, 139-150. [Link]

-

Patsnap Synapse. What is the mechanism of Tadalafil? [Link]

-

Dhaliwal, A., & Gupta, M. (2024). Tadalafil. In StatPearls. StatPearls Publishing. [Link]

-

Wikipedia. Sildenafil. [Link]

-

Pharmaffiliates. Chemical Name : 2-Hydroxypropyl-d6 Nortadalafil. [Link]

-

Scribd. Tadalafil and Its Analogues Overview. [Link]

-

El-Sherif, Y., et al. (2023). Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives. Pharmaceuticals, 16(7), 934. [Link]

-

Drug Discovery News. A new approach could radically change erectile dysfunction treatment. [Link]

-

PharmaCompass. Tadalafil | Drug Information, Uses, Side Effects, Chemistry. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. tadalafil. [Link]

-

PubChem. This compound. [Link]

-

MDPI. Diketopiperazine-Based, Flexible Tadalafil Analogues: Synthesis, Crystal Structures and Biological Activity Profile. [Link]

Sources

- 1. Tadalafil - Wikipedia [en.wikipedia.org]

- 2. Tadalafil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tadalafil | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. apexbt.com [apexbt.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | 1353020-85-5 [chemicalbook.com]

- 8. Hydroxypropyl Nortadalafil | CymitQuimica [cymitquimica.com]

- 9. What is the mechanism of Tadalafil? [synapse.patsnap.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Sildenafil - Wikipedia [en.wikipedia.org]

- 12. Tadalafil in the treatment of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors using combination of molecular modeling approaches, molecular fingerprint-based virtual screening protocols and structure-based pharmacophore development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound | C24H23N3O5 | CID 112500532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. A new approach could radically change erectile dysfunction treatment | Drug Discovery News [drugdiscoverynews.com]

Investigating the In-Vitro Activity and Potency of 2-Hydroxypropyl Nortadalafil as a Phosphodiesterase Type 5 (PDE5) Inhibitor

An In-Depth Technical Guide:

Abstract: This technical guide provides a comprehensive framework for the in-vitro characterization of 2-Hydroxypropyl nortadalafil, a derivative of nortadalafil and an analogue of the well-established phosphodiesterase type 5 (PDE5) inhibitor, tadalafil.[1][2][3] Addressed to researchers and drug development professionals, this document details the fundamental principles of the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway and the critical role of PDE5 as a therapeutic target.[4][5] We present a detailed, field-proven protocol for determining the inhibitory potency (IC₅₀) of this compound using a fluorescence polarization-based enzymatic assay. Furthermore, we emphasize the imperative of selectivity profiling against other PDE isoforms to forecast potential off-target effects. The methodologies described herein are designed to establish a robust, self-validating system for the preclinical evaluation of novel PDE5 inhibitors.

Introduction and Scientific Rationale

The discovery and development of selective enzyme inhibitors represent a cornerstone of modern pharmacology. Tadalafil, a potent and highly selective PDE5 inhibitor, is a first-line therapy for erectile dysfunction (ED) and pulmonary arterial hypertension (PAH).[6][7][8] Its therapeutic success has spurred the investigation of various analogues to identify compounds with improved pharmacokinetic or pharmacodynamic profiles.[9][10]

This compound is an analogue of nortadalafil (N-desmethyl tadalafil), which itself is a known metabolite and analogue of tadalafil.[1][2] The addition of a 2-hydroxypropyl group to the nortadalafil scaffold is a chemical modification intended to potentially alter properties such as solubility, bioavailability, or metabolic stability.[11] Given its structural heritage, this compound is hypothesized to act as a PDE5 inhibitor.[11] Therefore, a rigorous in-vitro characterization is the essential first step to validate its mechanism of action and quantify its potency and selectivity.

This guide explains the causality behind the necessary experimental workflows, providing the scientific logic to empower researchers in their evaluation of this and similar novel chemical entities.

The Molecular Target: PDE5 in the cGMP Signaling Pathway

The physiological mechanism underlying smooth muscle relaxation, particularly in the vasculature of the corpus cavernosum and pulmonary arteries, is governed by the NO/cGMP signaling pathway.[4][12]

-

Initiation: Neuronal or endothelial stimulation triggers the release of nitric oxide (NO).

-

Signal Transduction: NO diffuses into adjacent smooth muscle cells and activates the enzyme soluble guanylate cyclase (sGC).[5]

-

Second Messenger Generation: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger, cyclic guanosine monophosphate (cGMP).[4][12]

-

Effector Activation: Elevated intracellular cGMP levels activate protein kinase G (PKG), which phosphorylates downstream targets, leading to a decrease in intracellular calcium concentrations and subsequent smooth muscle relaxation (vasodilation).[5]

-

Signal Termination: The action of cGMP is terminated by phosphodiesterases (PDEs), which hydrolyze cGMP to the inactive 5'-GMP.[4][13] PDE5 is the predominant isoform in the corpus cavernosum and is highly specific for cGMP.[14][15]

Inhibitors like this compound are designed to block this termination step. By inhibiting PDE5, they prevent the degradation of cGMP, leading to its accumulation and an enhancement of the vasodilatory signal.[5]

Caption: The NO/cGMP signaling pathway and the inhibitory action of this compound on PDE5.

In-Vitro Potency Determination: The PDE5 Inhibition Assay

The primary goal of the in-vitro assessment is to determine the half-maximal inhibitory concentration (IC₅₀) of this compound. The IC₅₀ value represents the concentration of the inhibitor required to reduce the activity of the PDE5 enzyme by 50%, serving as a direct measure of its potency.[5]

A fluorescence polarization (FP) assay is a robust, high-throughput method for this purpose.[1][16] The principle relies on the change in the speed of rotation of a fluorescently labeled substrate upon enzymatic cleavage. A small, fluorescently labeled cGMP molecule (FAM-cGMP) tumbles rapidly in solution, resulting in low fluorescence polarization. When PDE5 hydrolyzes FAM-cGMP to FAM-GMP, the product is captured by a larger binding agent, forming a large complex that tumbles slowly and emits highly polarized light. An inhibitor prevents this conversion, thus keeping the polarization signal low.

Detailed Experimental Protocol: PDE5 Inhibition FP Assay

This protocol is a self-validating system, incorporating positive and negative controls to ensure data integrity.

A. Materials & Reagents:

-

Recombinant human PDE5A1 enzyme

-

FAM-Cyclic-3′,5′-GMP substrate

-

Binding Agent (specific for GMP)

-

PDE Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 0.01% Brij 35, 1 mM DTT)[16]

-

Test Compound: this compound

-

Positive Control: Tadalafil or Sildenafil

-

Vehicle Control: Dimethyl sulfoxide (DMSO)

-

96-well or 384-well black, low-volume microplates

-

Plate reader capable of measuring fluorescence polarization

B. Step-by-Step Procedure:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Perform a serial dilution (e.g., 3-fold dilutions) in DMSO to create a range of concentrations for testing (e.g., from 50 µM down to the pM range).[16] This creates a 10-point dose-response curve.

-

Prepare identical dilution series for the positive control (Tadalafil).

-

-

Assay Plating:

-

To the designated wells of a black microplate, add 1 µL of the compound dilutions.

-

For "100% Activity" (negative) controls, add 1 µL of DMSO.

-

For "0% Activity" (positive) controls, add 1 µL of the highest concentration of the Tadalafil positive control.

-

-

Enzyme Addition & Pre-incubation:

-

Dilute the recombinant PDE5A1 enzyme in cold PDE Assay Buffer to the desired working concentration.

-

Add 10 µL of the diluted enzyme solution to all wells except for a "no enzyme" blank.

-

Incubate the plate for 15 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the reaction starts.[4]

-

-

Reaction Initiation:

-

Dilute the FAM-Cyclic-3′,5′-GMP substrate in PDE Assay Buffer.

-

Initiate the enzymatic reaction by adding 10 µL of the diluted substrate to all wells.

-

-

Reaction Incubation:

-

Incubate the plate for 60 minutes at 37°C.[4] The duration should be optimized to ensure the reaction is in the linear range (typically <20% substrate turnover in the 100% activity wells).

-

-

Reaction Termination & Signal Development:

-

Stop the reaction by adding 10 µL of the Binding Agent solution to all wells.[4]

-

Incubate for an additional 30-60 minutes at room temperature to allow the binding to reach equilibrium.

-

-

Data Acquisition:

-

Read the plate on a fluorescence polarization plate reader using appropriate excitation and emission filters for the FAM fluorophore.

-

Caption: Standard experimental workflow for the in-vitro PDE5 inhibition fluorescence polarization assay.

Data Analysis and Interpretation

-

Calculate Percent Inhibition: The raw fluorescence polarization data (in milli-polarization units, mP) is converted to percent inhibition using the following formula: % Inhibition = 100 x (1 - [mP_sample - mP_0%_activity] / [mP_100%_activity - mP_0%_activity])

-

Dose-Response Curve: Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

IC₅₀ Determination: Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to calculate the IC₅₀ value.

Quantitative Data Summary

The potency of this compound should be compared against known standards.

| Compound | Target | IC₅₀ (nM) | Citation |

| Tadalafil | PDE5 | ~5 | [2][14][17] |

| Nortadalafil | PDE5 | To Be Determined | |

| Sildenafil | PDE5 | ~3-5 | [18][19] |

| This compound | PDE5 | To Be Determined |

Note: The IC₅₀ for Nortadalafil is expected to be similar to Tadalafil, but must be confirmed experimentally.

In-Vitro Selectivity Profiling

High potency against PDE5 is desirable, but therapeutic safety is critically dependent on selectivity. Non-selective inhibition of other PDE isoforms can lead to unwanted side effects.[19] Therefore, it is essential to profile this compound against a panel of key PDE enzymes.

-

PDE6: Found in the retina; its inhibition is associated with visual disturbances. Tadalafil is known to be highly selective for PDE5 over PDE6.[19]

-

PDE11: Found in the prostate, testes, and skeletal muscle; the clinical significance of its inhibition is not fully understood, but tadalafil does show some activity against it.[9][19]

-

PDE1, PDE2, PDE3, PDE4: Found in various tissues including the brain, heart, and vascular smooth muscle; inhibition can lead to cardiovascular and other side effects.[19]

The experimental procedure for selectivity profiling is identical to the potency assay, simply substituting the PDE5 enzyme with other purified PDE isoforms.

Selectivity Data Presentation

The results are typically presented as a ratio of IC₅₀ values, indicating how many times more potent the compound is for PDE5 compared to other isoforms.

| PDE Isoform | IC₅₀ (nM) of 2-HPN | Selectivity Ratio (IC₅₀ PDE_X / IC₅₀ PDE5) |

| PDE5 | TBD | 1 |

| PDE1 | TBD | > TBD |

| PDE3 | TBD | > TBD |

| PDE4 | TBD | > TBD |

| PDE6 | TBD | > TBD |

| PDE11 | TBD | > TBD |

TBD = To Be Determined experimentally. A higher selectivity ratio indicates greater selectivity for PDE5.

Conclusion

The in-vitro characterization of this compound is a critical phase in its evaluation as a potential therapeutic agent. The methodologies outlined in this guide, from the foundational understanding of the PDE5 signaling pathway to the detailed protocols for determining potency and selectivity, provide a robust framework for generating high-quality, reliable data. By precisely quantifying the IC₅₀ value against PDE5 and profiling its activity against other PDE isoforms, researchers can establish a foundational understanding of its pharmacological profile, enabling informed decisions for subsequent stages of drug development.

References

-

Synthesis of Novel Tadalafil Analogues and their Evaluation as Phosphodiesterase Inhibitors and Anticancer Agents. (n.d.). National Institutes of Health (NIH). Available at: [Link]

-

This compound Overview. (n.d.). Ontosight AI. Available at: [Link]

-

Diketopiperazine-Based, Flexible Tadalafil Analogues: Synthesis, Crystal Structures and Biological Activity Profile. (2021). MDPI. Available at: [Link]

-

Synthesis of Novel Tadalafil Analogues and their Evaluation as Phosphodiesterase Inhibitors and Anticancer Agents | Request PDF. (n.d.). ResearchGate. Available at: [Link]

-

Developing a phosphodiesterase-5 inhibitor assay to detect sildenafil in counterfeit drugs. (2019). F1000Research. Available at: [Link]

-

Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties. (2022). National Institutes of Health (NIH). Available at: [Link]

-

Rapid Screening and Quantitative Determination of Illegal Phosphodiesterase Type 5 Inhibitors (PDE-5i) in Herbal Dietary Supplements. (2022). National Institutes of Health (NIH). Available at: [Link]

-

Researchers Use Transcreener Assay to Identify New PDE5 Inhibitor. (2023). BellBrook Labs. Available at: [Link]

-

Synthesis and pharmacological evaluations of sildenafil analogues for treatment of erectile dysfunction. (2008). PubMed. Available at: [Link]

-

Alternative Synthesis of Tadalafil: PDE5 Inhibitor. (2011). ResearchGate. Available at: [Link]

-

Determination of Phosphodiesterase Type-5 Inhibitors (PDE-5) in Dietary Supplements. (2022). MDPI. Available at: [Link]

-

Potency, selectivity, and consequences of nonselectivity of PDE inhibition. (2004). PubMed. Available at: [Link]

-

Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. (2018). PubMed. Available at: [Link]

-

(PDF) Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. (2018). ResearchGate. Available at: [Link]

-

What is the mechanism of Tadalafil?. (2024). Patsnap Synapse. Available at: [Link]

-

Tadalafil modulates aromatase activity and androgen receptor expression in a human osteoblastic cell in vitro model. (2015). Sci-Hub. Available at: [Link]

-

Tadalafil. (2024). National Institutes of Health (NIH). Available at: [Link]

-

Tadalafil | C22H19N3O4 | CID 110635. (n.d.). PubChem. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. apexbt.com [apexbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Tadalafil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Tadalafil | C22H19N3O4 | CID 110635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Synthesis of Novel Tadalafil Analogues and their Evaluation as Phosphodiesterase Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and pharmacological evaluations of sildenafil analogues for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ontosight.ai [ontosight.ai]

- 12. What is the mechanism of Tadalafil? [synapse.patsnap.com]

- 13. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]

- 14. Nortadalafil - Creative Enzymes [creative-enzymes.com]

- 15. bellbrooklabs.com [bellbrooklabs.com]

- 16. Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Buy Nortadalafil | 171596-36-4 [smolecule.com]

- 18. researchgate.net [researchgate.net]

- 19. Potency, selectivity, and consequences of nonselectivity of PDE inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: Situating 2-Hydroxypropyl Nortadalafil in the Landscape of PDE5 Inhibitors

An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Hydroxypropyl Nortadalafil

For Researchers, Scientists, and Drug Development Professionals

This compound is a distinct chemical entity belonging to the class of phosphodiesterase type 5 (PDE5) inhibitors.[1] Structurally, it is a derivative of nortadalafil (also known as N-desmethyl tadalafil), which is itself a primary analogue and metabolite of tadalafil, the active pharmaceutical ingredient in Cialis®.[2][3] The defining feature of this compound is the substitution of a 2-hydroxypropyl group on the nitrogen atom of the piperazinedione ring system, a position occupied by a hydrogen in nortadalafil and a methyl group in tadalafil.[2][4]

This modification is of significant interest to medicinal chemists and pharmacologists. The introduction of the hydroxypropyl functional group is a common strategy in drug design to modulate key physicochemical properties such as solubility, lipophilicity, and metabolic stability.[5] The hydroxyl moiety can participate in hydrogen bonding, potentially altering the molecule's interaction with its biological target and influencing its pharmacokinetic profile.[5][6] This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, its analytical characterization, and its inferred pharmacological context, offering a foundational resource for its scientific exploration.

Chemical Identity and Molecular Structure

A precise understanding of the molecular structure is fundamental to interpreting its chemical behavior and biological activity.

1.1 Nomenclature and Identifiers

-

IUPAC Name : (2R,8R)-2-(1,3-benzodioxol-5-yl)-6-(2-hydroxypropyl)-3,6,17-triazatetracyclo[8.7.0.0³,⁸.0¹¹,¹⁶]heptadeca-1(10),11,13,15-tetraene-4,7-dione[4]

-

Canonical SMILES : CC(CN1CC(=O)N2CC3=C([C@H]2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36)O[4]

-

InChIKey : YGRCGCUDAOLEEX-QMWSHBGFSA-N[4]

1.2 Structural Elucidation The structure of this compound is built upon the rigid, tetracyclic core of nortadalafil.[2] The key modification is the N-alkylation with a 2-hydroxypropyl chain. This addition introduces a chiral center at the second carbon of the propyl group, meaning the compound can exist as a mixture of diastereomers.[4]

Caption: Chemical structure of this compound.

Physical and Chemical Properties

The physical and chemical properties dictate the compound's behavior in both laboratory and physiological environments. Many of the following properties are predicted based on computational models due to the limited availability of experimental data for this specific analogue.

2.1 Physical Properties The introduction of the polar hydroxyl group is expected to increase aqueous solubility and decrease the partition coefficient (LogP) compared to tadalafil, potentially impacting its absorption and distribution.

| Property | Value | Source |

| Melting Point | >247°C (decomposes) | [1][7] |

| Boiling Point | 731.3 ± 60.0 °C (Predicted) | [7] |

| Density | 1.51 ± 0.1 g/cm³ (Predicted) | [7] |

| pKa | 14.47 ± 0.20 (Predicted, most acidic) | [7] |

| Solubility | DMSO (Slightly), Methanol (Slightly, Heated) | [7] |

| Appearance | Off-White to Pale Beige Solid | [7] |

2.2 Chemical Properties and Stability

-

Reactivity : The secondary alcohol of the 2-hydroxypropyl group is the most likely site for metabolic transformation, primarily through oxidation to a ketone or glucuronidation. The amide bonds within the piperazinedione ring are susceptible to hydrolysis under strong acidic or basic conditions, but are generally stable at physiological pH.

-

Stability : The compound should be stored in a cool, dry place, protected from light. As a solid, it is expected to be stable. In solution, particularly at non-neutral pH, degradation may occur over time. For analytical purposes, fresh solutions are recommended.

Proposed Synthesis Workflow

While specific synthesis routes for this compound are not widely published, a logical approach involves the N-alkylation of the nortadalafil precursor. Nortadalafil is typically synthesized via the demethylation of tadalafil.[3]

Caption: Proposed synthetic pathway for this compound.

Causality Behind Experimental Choices:

-

Precursor : Nortadalafil serves as the logical precursor as it possesses the required core structure with a reactive secondary amine on the piperazinedione ring available for substitution.[2]

-

Alkylation Agent : Propylene oxide is a common and efficient reagent for introducing a 2-hydroxypropyl group. Alternatively, a halo-alcohol like 1-chloro-2-propanol could be used.

-

Base and Solvent : A non-nucleophilic base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) is required to deprotonate the secondary amine of the nortadalafil, activating it for nucleophilic attack. A polar aprotic solvent such as DMF or acetonitrile is chosen to dissolve the reactants and facilitate the SN2 reaction.

-

Purification : Due to the potential for side reactions and the presence of unreacted starting materials, purification by column chromatography is essential to isolate the final product with high purity.

Inferred Pharmacological Profile

4.1 Mechanism of Action: PDE5 Inhibition As a close analogue of tadalafil, this compound is presumed to function as a highly selective inhibitor of phosphodiesterase type 5 (PDE5).[1][3][10] The PDE5 enzyme is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in various tissues, most notably the corpus cavernosum of the penis and the pulmonary vasculature.[11][12]

By inhibiting PDE5, the compound prevents the breakdown of cGMP.[11][13] This leads to an accumulation of cGMP, which enhances the smooth muscle relaxation and vasodilation effects of nitric oxide (NO), a signaling molecule released in response to sexual stimulation.[12][14] This shared mechanism is the basis for the therapeutic use of PDE5 inhibitors in erectile dysfunction and pulmonary arterial hypertension.[11][15]

Sources

- 1. This compound | 1353020-85-5 [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. Buy Nortadalafil | 171596-36-4 [smolecule.com]

- 4. This compound | C24H23N3O5 | CID 112500532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Hydroxypropyl Compounds | Chemical Bull Pvt Ltd [chemicalbull.com]

- 6. tenessy.com [tenessy.com]

- 7. This compound CAS#: 1353020-85-5 [m.chemicalbook.com]

- 8. scbt.com [scbt.com]

- 9. Hydroxypropyl Nortadalafil | CymitQuimica [cymitquimica.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. chemignition.com [chemignition.com]

- 12. apexbt.com [apexbt.com]